molecular formula C10H9ClN2O B086023 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- CAS No. 13024-90-3

3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-

Cat. No. B086023
CAS RN: 13024-90-3
M. Wt: 208.64 g/mol
InChI Key: WHIXQFSPEDIMGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3H-Pyrazol-3-one derivatives often involves regiospecific reactions, with single-crystal X-ray analysis being crucial for unambiguous structure determination. For example, Kumarasinghe et al. (2009) described the synthesis of related compounds where the correct identification of regioisomers was challenging without X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed through crystallographic studies. For instance, compounds synthesized by Kariuki et al. (2021) were crystallized from dimethylformamide, allowing for structure determination via single crystal diffraction, demonstrating the planarity of the molecule apart from specific groups that are oriented perpendicularly (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

Chemical reactions involving 3H-Pyrazol-3-one derivatives are diverse, including condensation/cyclization reactions as detailed by Prabhudeva et al. (2017), which led to the synthesis of related compounds confirmed by spectral and single-crystal X-ray diffraction studies (Prabhudeva et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as crystallization behavior and thermal stability, are crucial for understanding their behavior under different conditions. Kumara et al. (2018) provided insights into the crystallization in the triclinic crystal system and the stability provided by inter and intra-molecular hydrogen bonds (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are essential for understanding the applications of 3H-Pyrazol-3-one derivatives. The study by Sivakumar et al. (2020) on a novel pyrazole derivative using DFT method highlights the intramolecular interactions and antimicrobial activity potential based on molecular docking analysis (Sivakumar et al., 2020).

Scientific Research Applications

Potential Anti-Cancer Agents

  • Synthesis and Properties : Pyrazole derivatives like CPHMP and TCPHP have been synthesized and identified for potential anti-cancer properties. These compounds exhibit significant oscillator strength, making them ideal candidates for use as photosensitizers in photovoltaic systems. Their high hyperpolarizabilities and docking studies suggest negative responses against human microsomal prostaglandin E synthase 1, indicating potential anti-cancer applications (Thomas et al., 2019).

Antimicrobial and Anticancer Activities

  • Synthesis and Evaluation : A series of pyrazole derivatives have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds show significant in vitro antimicrobial and anticancer activity, with some derivatives displaying higher activity than reference drugs like doxorubicin (Hafez et al., 2016).

Synthesis of Derivatives for Anticancer Research

  • Derivative Preparation : Novel 3-phenyl-1H-pyrazole derivatives have been synthesized as important intermediates for creating biologically active compounds. These derivatives have shown potential biological activities, including anticancer properties. The synthesis process has been optimized for higher yields and potential industrial production (Liu et al., 2017).

Potential Antimicrobial Agents

  • Synthesis and Docking Study : New 1,3-oxazole clubbed pyridyl-pyrazolines, containing the pyrazole compound, have been studied for their antimicrobial activities. Molecular docking studies indicate their potential utilization in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Exploration for Pharmaceutical Potential

  • Computational Evaluation : Two pyrazole derivatives have undergone computational techniques to evaluate their reactive properties and pharmaceutical potential. Molecular docking suggests possible inhibitory activity against targets like human microsomal prostaglandin E synthase 1 and Mycobacterium tuberculosis, indicating potential use in developing new drugs (Thomas et al., 2018).

Antimalarial Activity

  • Zinc(II) Metal Complexes : Novel 4-acylhydrazone-5-pyrazolones and their Zinc(II) metal complexes have been synthesized and assessed for antimalarial activity. The compounds displayed notable outcomes in vitro, highlighting their potential as antimalarial agents (Shaikh et al., 2021).

properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIXQFSPEDIMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065325
Record name 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-
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Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-

CAS RN

13024-90-3
Record name 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone
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Record name 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-
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Record name 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-
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Record name 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-
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Record name 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Synthesis routes and methods

Procedure details

From the reaction of 4-chlorphenylhydrazine and ethylacetoacetate, 2-(4-chlorphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is obtained. Subsequent reaction with 2-ethylaniline yields 2-(4chlorphenyl)-4-(2-ethylanilinomethylene)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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